

# Spectroscopic data for formyl chloride (IR, NMR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025



## Spectroscopic Profile of Formyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **formyl chloride** (HCOCI), a key reactive intermediate in various chemical processes. The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics, offering valuable data for identification and analysis.

### Infrared (IR) Spectroscopy

Infrared spectroscopy of **formyl chloride** in the gas phase reveals characteristic vibrational frequencies corresponding to its molecular structure. Due to its reactive nature, obtaining high-quality gas-phase IR spectra requires specialized techniques to handle this unstable molecule.

Table 1: Fundamental Vibrational Frequencies of Formyl Chloride



Vibrational Mode	Frequency (cm <sup>-1</sup> )	Description
ν <sub>1</sub> (C-H stretch)	2958	Stretching of the carbon- hydrogen bond.
ν <sub>2</sub> (C=O stretch)	1817	Stretching of the carbon- oxygen double bond (carbonyl group).
v₃ (C-Cl stretch)	748	Stretching of the carbon-chlorine bond.
ν <sub>4</sub> (CH bend)	1342	In-plane bending of the carbon-hydrogen bond.
ν₅ (CCI bend)	575	In-plane bending of the carbon-chlorine bond.
ν <sub>6</sub> (out-of-plane bend)	948	Out-of-plane bending of the molecule.

### **Experimental Protocol: Gas-Phase FTIR Spectroscopy**

The acquisition of gas-phase infrared spectra of reactive species like **formyl chloride** necessitates a controlled environment to prevent decomposition and ensure accurate measurements.

A general workflow for this process is as follows:



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Gas-Phase FTIR Experimental Workflow



- Synthesis and Purification: **Formyl chloride** is synthesized, often in situ, and purified to remove any byproducts or starting materials that may interfere with the spectrum.
- Sample Introduction: The purified gaseous **formyl chloride** is introduced into a specialized gas cell with IR-transparent windows (e.g., KBr or NaCl). The cell is often designed for long path lengths to enhance the signal of low-concentration samples.
- FTIR Spectrometer: The gas cell is placed in the sample compartment of a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: An infrared beam is passed through the gas cell, and the resulting interferogram is recorded by the detector.
- Data Processing: The interferogram is subjected to a Fourier transform to generate the final infrared spectrum, which plots absorbance or transmittance as a function of wavenumber (cm<sup>-1</sup>).
- Spectral Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Due to its instability, obtaining high-quality NMR spectra of pure **formyl chloride** is challenging. The data presented here is based on theoretical calculations and comparisons with similar stable acyl chlorides. As a highly reactive and unstable compound, specialized techniques are required for its NMR analysis, such as performing the measurement at low temperatures in an inert solvent.

Table 2: Predicted NMR Spectroscopic Data for Formyl Chloride

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
<sup>1</sup> H	~9.5 - 10.5	Singlet	N/A
13 <b>C</b>	~160 - 170	Singlet	N/A



## Experimental Protocol: NMR Spectroscopy of Unstable Compounds

The following outlines a general procedure for acquiring NMR spectra of unstable compounds like **formyl chloride**, emphasizing the need for an inert atmosphere and low temperatures.



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#### Low-Temperature NMR Experimental Workflow

- Low-Temperature Synthesis: Formyl chloride is synthesized at a low temperature to minimize decomposition.
- Inert Atmosphere: All manipulations are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.
- Pre-cooled Solvent and NMR Tube: A deuterated solvent, previously degassed to remove dissolved oxygen, is cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath).
   The NMR tube is also pre-cooled.
- Sample Preparation: The freshly synthesized **formyl chloride** is dissolved in the cold deuterated solvent inside the pre-cooled NMR tube.
- Rapid Data Acquisition: The NMR tube is quickly transferred to the NMR spectrometer, which
  has been pre-cooled to the desired temperature. NMR data is then acquired rapidly before



significant sample decomposition can occur.

### **Mass Spectrometry (MS)**

Mass spectrometry of **formyl chloride** provides information about its molecular weight and fragmentation pattern upon ionization. Electron ionization (EI) is a common technique for such analyses. The molecular ion peak is expected at m/z 64 and 66, corresponding to the two main isotopes of chlorine (35Cl and 37Cl) in an approximate 3:1 ratio.

Table 3: Predicted Mass Spectrometry Data for **Formyl Chloride** (Electron Ionization)

m/z	lon	Description
64/66	[HCOCI]+	Molecular Ion
63/65	[COCI]+	Loss of H
36/38	[HCl]+	Rearrangement and fragmentation
29	[HCO]+	Loss of CI
28	[CO]+	Loss of HCl

## **Experimental Protocol: Electron Ionization Mass Spectrometry**

The analysis of a reactive species like **formyl chloride** by mass spectrometry requires a system that can handle volatile and potentially corrosive gases.



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#### Electron Ionization Mass Spectrometry Workflow

- Sample Introduction: Gaseous **formyl chloride** is introduced into the mass spectrometer's ion source via a gas inlet system, often utilizing a fine leak valve to control the pressure.
- Ionization: In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion and various fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
   (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Output: The data system generates a mass spectrum, which is a plot of ion intensity versus m/z. This spectrum provides a molecular fingerprint, showing the molecular ion and the characteristic fragment ions.
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